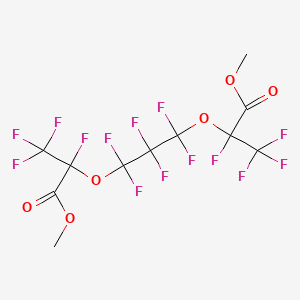

![molecular formula C9H10NO2S+ B12063431 Methylidyne-[(4-methylphenyl)sulfonylmethyl]azanium](/img/structure/B12063431.png)

Methylidyne-[(4-methylphenyl)sulfonylmethyl]azanium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

メチリデン-[(4-メチルフェニル)スルホニルメチル]アザニウムは、分子式がC9H10NO2Sである化学化合物です。メチルフェニル環にスルホニル基が結合した独特の構造が特徴です。

製法

合成経路と反応条件

メチリデン-[(4-メチルフェニル)スルホニルメチル]アザニウムの合成は、通常、トシルメチルイソシアニドと適切な試薬を制御された条件下で反応させることで行われます。 一般的な方法の1つは、マイクロ波照射下で固定化イミンとの塩基促進1,3-双極子環状付加反応を用い、1,5-二置換イミダゾールを得る方法です .

工業的製法

この化合物の工業的製造は、多くの場合、同様の反応条件を用いた大規模合成で行われ、収率と純度が向上するように最適化されています。 このプロセスには、最終製品が工業規格を満たすように、再結晶やクロマトグラフィーなどの追加の精製工程が含まれる場合もあります .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methylidyne-[(4-methylphenyl)sulfonylmethyl]azanium typically involves the reaction of tosylmethyl isocyanide with appropriate reagents under controlled conditions. One common method includes the base-promoted 1,3-dipolar cycloaddition reaction with immobilized imines under microwave irradiation, yielding 1,5-disubstituted imidazoles .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

化学反応の分析

反応の種類

メチリデン-[(4-メチルフェニル)スルホニルメチル]アザニウムは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてスルホニル誘導体になります。

還元: 還元反応により、スルホニル基をスルフィドに変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) があります。

還元: 水素化リチウムアルミニウム (LiAlH4) などの還元剤がよく使用されます。

生成される主な生成物

酸化: スルホニル誘導体。

還元: スルフィド誘導体。

科学研究への応用

メチリデン-[(4-メチルフェニル)スルホニルメチル]アザニウムは、科学研究において幅広い応用範囲を持っています。

科学的研究の応用

Methylidyne-[(4-methylphenyl)sulfonylmethyl]azanium has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of biologically active pyrroles and imidazoles.

Biology: Investigated for its potential as an inhibitor of specific enzymes, such as [Fe]-hydrogenase.

Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.

Industry: Utilized in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.

作用機序

メチリデン-[(4-メチルフェニル)スルホニルメチル]アザニウムの作用機序には、酵素などの分子標的との相互作用が含まれます。 たとえば、活性部位に結合して酵素の触媒反応を阻害することにより、[Fe]-ヒドロゲナーゼを阻害することが示されています . この化合物のスルホニル基は、その結合親和性と特異性において重要な役割を果たしています .

類似化合物との比較

類似化合物

トシルメチルイソシアニド: メチリデン-[(4-メチルフェニル)スルホニルメチル]アザニウムの合成における前駆体です.

スルホニル誘導体: 芳香環上の置換基が異なる、類似のスルホニル基を持つ化合物です.

独自性

メチリデン-[(4-メチルフェニル)スルホニルメチル]アザニウムは、その特定の構造により、独特の化学反応性と生物活性をもたらすため、ユニークな化合物です。 さまざまな化学反応を起こす能力と酵素阻害剤としての可能性により、科学研究において貴重な化合物となっています .

特性

分子式 |

C9H10NO2S+ |

|---|---|

分子量 |

196.25 g/mol |

IUPAC名 |

methylidyne-[(4-methylphenyl)sulfonylmethyl]azanium |

InChI |

InChI=1S/C9H10NO2S/c1-8-3-5-9(6-4-8)13(11,12)7-10-2/h2-6H,7H2,1H3/q+1 |

InChIキー |

PAXANHPWDOGPQX-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C[N+]#C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Hydroxymethyl)phenyl]thiophene-3-carboxylic acid](/img/structure/B12063368.png)

![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12063435.png)